![molecular formula C16H17N3O4S B2416032 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide CAS No. 953852-05-6](/img/structure/B2416032.png)
3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide
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Overview
Description
3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide, also known as MNSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNSB is a small molecule inhibitor that has been studied for its ability to target specific enzymes and proteins in biochemical pathways.
Scientific Research Applications
- TTPy-based metal–organic frameworks (MOFs) have been synthesized and studied for photocatalytic hydrogen evolution. For instance, a three-dimensional zinc–organic framework incorporating TTPy exhibited excellent light absorption properties and high alkali resistance. It maintained its crystalline state even in a 5 M NaOH solution, making it a promising photocatalyst for H₂ production .
- TTPy serves as a versatile ligand for constructing MOFs. Researchers have synthesized ZnL₂·2H₂O, CdL₂(H₂O)₂·8H₂O, and CoL₂(H₂O)·H₂O (where L = TTPy) using this ligand. These MOFs exhibit interesting structural features and potential applications in gas storage, separation, and catalysis .
- TTPy has been incorporated into coordination polymers. For example, Co and Zn/Cd-containing coordination polymers with TTPy ligands were synthesized. These materials exhibit intriguing fluorescence properties and could find applications in sensors and optoelectronics .
Photocatalysis for Hydrogen Evolution
Metal-Organic Frameworks (MOFs)
Fluorescent Coordination Polymers
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs), which have applications in various fields, including photocatalysis .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of mofs, which exhibit photocatalytic activity . The π–π interaction between parallel ligands, high alkali-stability, and light-absorbing ability of these MOFs contribute to their high photocatalytic activity .
Biochemical Pathways
Similar compounds have been used in the synthesis of mofs, which have shown potential for photocatalytic hydrogen evolution .
Action Environment
Similar compounds have been used in the synthesis of mofs, which have shown high alkali resistance .
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-14-4-6-17-7-5-14)13-2-1-3-15(12-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMWXOILHIQLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide |
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